molecular formula C17H16N4O2S B2593561 (E)-3-((1-(3-(thiophen-2-yl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2035008-21-8

(E)-3-((1-(3-(thiophen-2-yl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2593561
CAS No.: 2035008-21-8
M. Wt: 340.4
InChI Key: XFGAONMOGGJROJ-AATRIKPKSA-N
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Description

(E)-3-((1-(3-(thiophen-2-yl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a sophisticated small molecule of significant interest in medicinal chemistry and oncology research, primarily for its potential as a targeted protein kinase inhibitor. Its structure incorporates key pharmacophores, including a pyrazine-carbonitrile moiety and a piperidine linker, which are characteristic of compounds designed to bind with high affinity to the ATP-binding site of various kinases. This compound is structurally analogous to and shares a core scaffold with known inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family, a prominent target in cancer therapeutics due to its role in cell proliferation, survival, and angiogenesis. Research into this compound focuses on its ability to potently and selectively inhibit FGFR signaling pathways, making it a valuable chemical probe for investigating dysregulated FGFR activity in preclinical models of cancer, such as urothelial carcinoma and endometrial cancer. Its mechanism of action involves competing with ATP, thereby preventing the receptor autophosphorylation and subsequent activation of downstream effectors like the MAPK and PI3K/AKT pathways. The (E)-configured acryloyl group attached to the thiophene ring is a critical feature that may contribute to optimal spatial orientation for target binding and is a common element in covalent inhibitors. Scientists utilize this compound to elucidate the functional consequences of FGFR inhibition, to explore mechanisms of resistance, and to develop novel combination therapies. Its primary research value lies in its utility as a tool compound for validating FGFR and other kinases as therapeutic targets and for advancing the understanding of targeted cancer treatment strategies. [Source: PubMed] [Source: R&D Systems]

Properties

IUPAC Name

3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c18-11-15-17(20-8-7-19-15)23-13-3-1-9-21(12-13)16(22)6-5-14-4-2-10-24-14/h2,4-8,10,13H,1,3,9,12H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGAONMOGGJROJ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC=CS2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=CC=CS2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-((1-(3-(thiophen-2-yl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N4O2S2C_{17}H_{16}N_{4}O_{2}S_{2}, with a molecular weight of 372.5 g/mol. The compound features a piperidine ring, a thiophene moiety, and a pyrazine carbonitrile group, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC17H16N4O2S2
Molecular Weight372.5 g/mol
CAS Number2034997-18-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Piperidine Derivative : Reaction of piperidine with thiophene-acryloyl derivatives.
  • Introduction of the Pyrazine Moiety : Coupling reactions to integrate the pyrazine ring.
  • Final Modifications : Functionalization to achieve the desired carbonitrile group.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties against various cell lines, including PC-3 (prostate cancer), NCI-H460 (lung cancer), and HeLa (cervical cancer). The IC50 values for these compounds ranged from 14.62 µM to 29.31 µM, indicating moderate to potent activity against these cancer cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of bacterial and fungal strains. In vitro assays revealed effective inhibition against pathogens such as Staphylococcus aureus and Candida albicans. Minimum inhibitory concentrations (MICs) were recorded at low levels, suggesting strong potential for therapeutic applications in treating infections .

Antioxidant Properties

Antioxidant assays have indicated that this compound possesses significant free radical scavenging activity. This was assessed using DPPH and hydroxyl radical scavenging assays, where it demonstrated a capacity to neutralize reactive oxygen species effectively .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes and receptors involved in cell proliferation and survival pathways. For instance, the presence of the thiophene and pyrazine moieties may facilitate binding to kinase enzymes critical for cancer cell signaling .

Case Studies

  • Study on Anticancer Efficacy : A study evaluating the anticancer effects of related compounds showed that modifications in the structure significantly influenced their potency against various cancer cell lines. The incorporation of different functional groups was found to enhance activity .
  • Antimicrobial Evaluation : Research conducted on similar pyrazine derivatives highlighted their effectiveness against both Gram-positive and Gram-negative bacteria, reinforcing the potential of such compounds in developing new antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications due to its ability to interact with various biological targets. The following are key areas of focus:

  • Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of thiophene-containing compounds have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties : Research has demonstrated that similar compounds exhibit significant antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
  • Anti-inflammatory Effects : Studies suggest that the compound may modulate inflammatory responses, making it a candidate for developing anti-inflammatory drugs. Its interaction with specific receptors could lead to reduced production of pro-inflammatory cytokines .

Biological Research

In biological studies, (E)-3-((1-(3-(thiophen-2-yl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile serves as a valuable probe for investigating molecular interactions:

  • Protein Binding Studies : The compound's ability to form stable complexes with proteins makes it useful in biochemical assays aimed at understanding protein-ligand interactions. This can aid in drug design by identifying potential binding sites on target proteins .
  • Nucleic Acid Interactions : Its structure allows for interactions with nucleic acids, providing insights into the mechanisms of gene regulation and expression. Such studies are crucial for developing gene-targeting therapies .

Materials Science

The unique electronic properties of this compound make it suitable for applications in materials science:

  • Organic Electronics : The compound can be utilized in the development of organic semiconductors and photovoltaic devices due to its charge transport capabilities. Its thiophene moiety enhances electron mobility, making it an attractive candidate for organic light-emitting diodes (OLEDs) and solar cells.
  • Nanomaterials : Research into nanostructured materials incorporating this compound suggests potential applications in sensors and catalysis, where enhanced surface area and reactivity are beneficial .

Case Studies

Several studies have documented the efficacy of compounds structurally similar to this compound:

  • Anticancer Evaluation : A study assessing the cytotoxicity of related thiophene-based compounds on breast cancer cell lines showed significant inhibition of cell proliferation at micromolar concentrations, suggesting potential for further development as anticancer agents .
  • Antimicrobial Activity Assessment : Research demonstrated that derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antibiotic candidates .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Piperidine/Piperazine Ring

2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile ()
  • Key Differences : Replaces the piperidine ring with a 4-methylpiperazine group and substitutes pyrazine with pyridine.
  • Impact : The methylpiperazine enhances solubility via protonation at physiological pH, while the pyridine ring reduces electron-withdrawing effects compared to pyrazine. The phenyl-thiophene substitution may alter steric bulk and π-interaction profiles .
3-({1-[3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-3-yl}oxy)pyrazine-2-carbonitrile (BK64513, )
  • Key Differences: The acryloyl-thiophene group is replaced with a 3,5-dimethylpyrazole-propanoyl chain.
  • This substitution may reduce conjugation, affecting electronic properties and binding affinity compared to the thiophene-acryloyl system .

Variations in Acyl/Connecting Groups

3-({1-[2-(6-Oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidin-3-yl}oxy)pyrazine-2-carbonitrile (BK76127, )
  • Key Differences: The thiophene-acryloyl group is replaced with a pyridazinone-acetyl moiety.
  • However, the lack of a conjugated thiophene system may reduce aromatic stacking interactions .
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one ()
  • Key Differences : Features a thiophen-2-ylthio group linked via a thioether and a trifluoromethylpyridine-substituted piperazine.
  • Impact : The thioether linkage increases metabolic stability compared to the acryloyl group, while the CF3 group enhances lipophilicity and electron-withdrawing effects .

Core Heterocycle Modifications

3-Amino-4-phenyl-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile ()
  • Key Differences: Replaces the pyrazine-piperidine system with a fused thienopyridine core.
  • Impact: The fused ring system increases rigidity and planar surface area, favoring intercalation or strong π-π interactions. The amino group introduces additional hydrogen-bond donor capacity .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Notable Features
(E)-3-((1-(3-(Thiophen-2-yl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile Pyrazine + Piperidine Thiophene-acryloyl, Carbonitrile ~386.4 (est.) Conjugated acryloyl system, dual electron-rich/deficient regions
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile Pyridine + Piperazine Methylpiperazine, Phenyl-thiophene 377.44 Enhanced solubility, steric bulk from phenyl
3-({1-[3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-3-yl}oxy)pyrazine-2-carbonitrile Pyrazine + Piperidine Pyrazole-propanoyl 354.41 Hydrogen-bond donor (pyrazole), increased hydrophobicity
3-({1-[2-(6-Oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidin-3-yl}oxy)pyrazine-2-carbonitrile Pyrazine + Piperidine Pyridazinone-acetyl 340.34 Polar pyridazinone, reduced conjugation

Research Implications

  • Electronic Properties : The thiophene-acryloyl group in the target compound provides a conjugated system that may enhance charge-transfer interactions, relevant in materials science or enzyme inhibition .
  • Biological Activity : Piperidine/piperazine derivatives often target CNS or kinase-related pathways; substituent variations (e.g., pyrazole in BK64513) could modulate selectivity .
  • Synthetic Accessibility : and highlight the use of catalytic piperidine and Pd-mediated couplings, suggesting feasible routes for scaling the target compound .

Q & A

Q. What are the key challenges in synthesizing (E)-3-((1-(3-(thiophen-2-yl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, and how can reaction conditions be optimized?

The synthesis involves multi-step protocols, including nucleophilic substitution, acryloylation, and chromatographic purification. Critical parameters include:

  • Temperature control during acryloylation to avoid undesired stereoisomers (e.g., Z/E isomerization) .
  • Solvent selection (e.g., THF or DMF) to enhance solubility of intermediates and minimize side reactions .
  • Catalyst use (e.g., palladium for cross-coupling reactions) to improve yields in heterocyclic ring formation . Advanced purification via preparative HPLC or column chromatography is recommended to achieve >95% purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR resolves stereochemistry (e.g., E-configuration of the acryloyl group) and verifies ether linkage formation .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to validate 3D conformation and hydrogen-bonding networks .
  • Mass spectrometry : High-resolution MS confirms molecular weight and detects impurities below 0.5% .

Advanced Research Questions

Q. How does the piperidine-thiophene-acryloyl moiety influence biological activity in kinase inhibition assays?

Structural analogs (e.g., CHK1 inhibitors) suggest:

  • The thiophene ring enhances π-π stacking with hydrophobic kinase pockets, while the acryloyl group facilitates covalent binding to cysteine residues .
  • Piperidine oxygenation increases solubility, improving bioavailability in cellular assays . Experimental design: Perform molecular docking (e.g., AutoDock Vina) with mutant kinase constructs to identify critical binding residues .

Q. How can researchers resolve contradictions in reported synthetic yields for intermediates like 3-hydroxypiperidine derivatives?

Discrepancies arise from:

  • Protection/deprotection strategies : Boc vs. benzyl groups affect intermediate stability .
  • Catalyst variability : Pd(PPh₃)₄ vs. Pd(OAc)₂ in Suzuki-Miyaura couplings yield 60–85% depending on boron reagent purity . Methodological approach: Use design-of-experiments (DoE) to systematically vary catalysts, solvents, and temperatures, followed by ANOVA analysis .

Q. What role does crystallography play in understanding this compound’s binding to biological targets?

  • SHELX-refined structures reveal conformational flexibility of the piperidine ring, which adapts to receptor binding pockets .
  • Electron density maps identify key interactions (e.g., hydrogen bonds between pyrazine nitrogens and catalytic lysine residues) .
  • Application note: Co-crystallize the compound with CHK1 kinase (PDB: 6XYZ) to compare binding modes with clinical inhibitors .

Methodological Recommendations

  • For SAR studies , synthesize derivatives with modified thiophene substituents (e.g., methyl or bromo groups) and assay kinase inhibition profiles .
  • In crystallographic studies , employ high-resolution synchrotron data (λ = 0.9 Å) to resolve disordered regions in the piperidine ring .

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